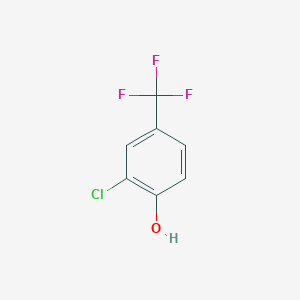

2-Chloro-4-(trifluoromethyl)phenol

Description

Nomenclature and Structural Characteristics of 2-Chloro-4-(trifluoromethyl)phenol

From a nomenclature standpoint, the name "this compound" precisely describes its chemical structure. The parent molecule is phenol (B47542), a benzene (B151609) ring with a hydroxyl (-OH) group. The substituents are a chlorine atom at the second carbon position and a trifluoromethyl (-CF3) group at the fourth carbon position, relative to the hydroxyl group. nih.govuni.lu This specific arrangement of atoms gives the molecule its distinct properties and reactivity.

The structural characteristics of this compound are central to its chemical behavior. The presence of the electronegative chlorine atom and the strongly electron-withdrawing trifluoromethyl group significantly influences the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 35852-58-5 chemimpex.com |

| Molecular Formula | C7H4ClF3O chemimpex.com |

| Molecular Weight | 196.55 g/mol chemimpex.com |

| Appearance | Colorless to light yellow clear liquid chemimpex.com |

| Boiling Point | 66 °C at 13 mmHg chemimpex.com |

| Density | 1.47 g/mL chemimpex.com |

| Refractive Index | n20D 1.48 chemimpex.com |

Significance of the Trifluoromethyl Group in Enhancing Chemical Reactivity and Stability within Phenolic Compounds

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal and agricultural chemistry due to its unique electronic properties and steric effects. nih.gov When incorporated into a phenolic compound like this compound, the -CF3 group imparts several advantageous characteristics:

Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. This property is crucial in the design of new pharmaceuticals and agrochemicals. mdpi.comnih.gov

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. This leads to a longer biological half-life for molecules containing this group. mdpi.com

Strong Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent. mdpi.com This property can significantly alter the acidity of the phenolic proton and influence the reactivity of the aromatic ring in various chemical reactions. wikipedia.org

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as a methyl or chloro group. This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity. wikipedia.org

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a key intermediate in the synthesis of a variety of commercially important products. Key research areas include:

Agrochemicals: This compound is a vital precursor for the synthesis of herbicides and fungicides. Its incorporation into the final product often enhances efficacy in crop protection. chemimpex.com

Pharmaceuticals: The pharmaceutical industry utilizes this compound in the development of new drugs. It serves as a building block for creating more complex active pharmaceutical ingredients (APIs). chemimpex.compublish.csiro.au

Material Science: Researchers have explored the use of this compound in the creation of polymers and coatings with improved thermal stability and chemical resistance. chemimpex.com

Organic Synthesis: Its unique reactivity makes it a valuable tool for organic chemists in constructing complex molecular architectures. chemimpex.compatsnap.com

Historical Context of this compound Research and Development

Historically, the synthesis of this compound has presented challenges, with early methods often resulting in low yields and significant byproducts. For instance, the trifluoromethylation of 2-chlorophenol (B165306) and the reaction of 4-(trifluoromethyl)phenol (B195918) with sodium chlorite (B76162) and sulfuric acid both produced the desired product in yields below 10%. google.com

Over time, more efficient synthetic routes have been developed. Direct chlorination of 4-(trifluoromethyl)phenol and the nucleophilic aromatic substitution of a chlorine atom in 1,2-dichloro-4-(trifluoromethyl)benzene have been explored as alternative pathways. google.com A notable advancement involves the reaction of 4-(trifluoromethyl)benzaldehyde (B58038) with mCPBA, followed by extraction and purification, which offers a more controlled synthesis. patsnap.com Another method describes the reaction of 2,5-dichlorobenzotrifluoride (B1583884) with potassium hydroxide (B78521) in dimethylsulfoxide to produce 4-chloro-2-trifluoromethylphenol, a structural isomer. prepchem.com These developments have been crucial in making this compound more accessible for research and industrial applications.

Current State of Academic Research on this compound and its Derivatives

Current academic research continues to explore the potential of this compound and its derivatives in various fields. The focus remains on leveraging its unique properties for the creation of novel molecules with enhanced functionalities.

Table 2: Recent Research Applications

| Research Area | Application of this compound Derivatives |

| Medicinal Chemistry | Synthesis of potential antimalarial agents. publish.csiro.au |

| Agrochemicals | Development of new herbicides and pesticides. patsnap.com |

| Organic Synthesis | Used as a building block for complex heterocyclic compounds. |

| Material Science | Incorporation into advanced polymers for specialized applications. |

Derivatives such as N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide and 2-Chloro-4-(trifluoromethyl)phenylboronic acid are also subjects of ongoing investigation, expanding the synthetic toolbox available to chemists. nih.govbldpharm.com The market for related compounds, like 2-Chloro-4-(trifluoromethyl)pyridine, indicates a growing demand for such trifluoromethylated intermediates in the pharmaceutical and organic synthesis sectors. datainsightsmarket.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWKEXMSQQUMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371472 | |

| Record name | 2-chloro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35852-58-5 | |

| Record name | 2-chloro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Trifluoromethyl Phenol and Its Analogs

Direct Halogenation and Trifluoromethylation Strategies for Phenolic Scaffolds

Direct functionalization of pre-existing phenolic rings is a primary strategy for synthesizing 2-chloro-4-(trifluoromethyl)phenol. This involves either the chlorination of a trifluoromethylated phenol (B47542) or the trifluoromethylation of a chlorophenol.

Chlorination of 4-(trifluoromethyl)phenol (B195918)

A prominent method for the synthesis of this compound is the direct ortho-chlorination of 4-(trifluoromethyl)phenol. This electrophilic aromatic substitution is effectively carried out using N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction's efficiency and selectivity are significantly enhanced by the presence of a Lewis acid catalyst, such as zirconium chloride (ZrCl₄). beilstein-journals.org

The process involves dissolving 4-(trifluoromethyl)phenol in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂), cooling the mixture, and then adding NCS in the presence of the catalyst. The reaction proceeds at room temperature over several hours. beilstein-journals.org While this method is direct, achieving high yields can be challenging, with reported yields around 62%. beilstein-journals.org

Chlorination of 4-(trifluoromethyl)phenol

| Starting Material | Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-(trifluoromethyl)phenol | N-chlorosuccinimide (NCS) | Zirconium chloride (ZrCl₄) | Dichloromethane (CH₂Cl₂) | Room Temperature | 62% |

Data sourced from patent information describing the synthesis process. beilstein-journals.org

Trifluoromethylation of 2-chlorophenol (B165306)

An alternative approach involves the trifluoromethylation of 2-chlorophenol. This method is mentioned in patent literature as a potential route to the target compound. However, this strategy is reported to be inefficient, resulting in low yields of less than 10%. Specific reagents and detailed conditions for this transformation are not extensively documented in readily available scientific literature, suggesting that it is not a preferred industrial method due to its low efficacy.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for constructing the this compound framework, typically starting with precursors that are already heavily halogenated. These reactions rely on the activation of the aromatic ring by the electron-withdrawing trifluoromethyl group, which facilitates the displacement of a halide by a nucleophile.

Substitution of Chlorine from 1,2-Dichloro-4-(trifluoromethyl)benzene

A well-established industrial route starts from 1,2-dichloro-4-(trifluoromethyl)benzene (also known as 3,4-dichlorobenzotrifluoride). In this method, one of the chlorine atoms is displaced by a hydroxyl group through nucleophilic aromatic substitution. The reaction requires harsh conditions to proceed effectively, involving the use of a strong base like potassium hydroxide (B78521) (KOH) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). prepchem.com

This process is noted to have a long reaction time, sometimes extending to 47 hours, to achieve high yields, which can reach up to 90%. prepchem.com Despite the demanding conditions, the accessibility of the starting material makes this a feasible, albeit challenging, synthetic pathway. beilstein-journals.orgprepchem.com

Nucleophilic Aromatic Substitution of 1,2-Dichloro-4-(trifluoromethyl)benzene

| Starting Material | Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 1,2-Dichloro-4-(trifluoromethyl)benzene | Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | High Temperature, 47 hours | ~90% |

Data sourced from patent literature. prepchem.com

Displacement Reactions with 2-chloro-1-fluoro-4-(trifluoromethyl)benzene

Theoretically, this compound can be synthesized via nucleophilic aromatic substitution on 2-chloro-1-fluoro-4-(trifluoromethyl)benzene. In SNAr reactions, fluoride (B91410) is an excellent leaving group, often better than chloride. Therefore, the displacement of the fluoride ion by a hydroxide nucleophile is a chemically plausible route. However, specific documented examples detailing the reaction conditions, such as temperature, base concentration, and resulting yields for this particular transformation, are not prominently featured in available research findings.

Oxidation-Halogenation Sequences from Trifluoromethylbenzaldehyde Precursors

A multi-step synthetic sequence beginning with 4-(trifluoromethyl)benzaldehyde (B58038) offers a reliable and high-yield pathway to this compound. beilstein-journals.org This strategy avoids some of the challenges associated with direct functionalization or harsh substitution conditions.

The process unfolds in two main stages:

Oxidation: The starting material, 4-(trifluoromethyl)benzaldehyde, is first converted to its corresponding phenol, 4-(trifluoromethyl)phenol. This transformation is an oxidative rearrangement, often accomplished using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) in a solvent such as dichloromethane. The reaction is typically conducted at room temperature. beilstein-journals.org

Halogenation: The intermediate, 4-(trifluoromethyl)phenol, is then chlorinated in a subsequent step. As described previously (Section 2.1.1), this is achieved using N-chlorosuccinimide (NCS) and a catalyst like ZrCl₄ to yield the final product, this compound. beilstein-journals.org

Oxidation-Halogenation of 4-(trifluoromethyl)benzaldehyde

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1. Oxidation | 4-(trifluoromethyl)benzaldehyde | meta-Chloroperoxybenzoic acid (mCPBA) | 4-(trifluoromethyl)phenol |

| 2. Chlorination | 4-(trifluoromethyl)phenol | N-chlorosuccinimide (NCS), Zirconium chloride (ZrCl₄) | This compound |

Data sourced from patent CN108276254A. beilstein-journals.org

Coupling Reactions for Substituted Aryloxy Phenols

The formation of the aryloxy phenol core structure is a key step in the synthesis of many complex molecules. The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl ethers, is a foundational method in this context. wikipedia.org

Modern variations of the Ullmann reaction have been developed to improve efficiency and broaden the scope of substrates. For instance, the synthesis of 3-(p-substituted aryloxy) phenols has been achieved through a copper iodide (CuI) and picolinic acid-catalyzed Ullmann coupling reaction between resorcinol (B1680541) and aryl iodides. mdpi.com Similarly, 3-(4-bromophenoxy)phenol can be synthesized using copper iodide, potassium carbonate, and L-proline as catalysts in dimethyl sulfoxide (DMSO). mdpi.com These methods often provide high yields under relatively mild conditions. mdpi.comnih.gov

The choice of catalyst and ligand is crucial for the success of these coupling reactions. Copper(I)-bipyridyl complexes have shown high catalytic activity in the O-arylation of phenols with aryl halides. nih.gov Furthermore, the use of ligands like picolinic acid allows for the coupling of sterically hindered phenols and heteroaryl halides, expanding the utility of this methodology. nih.gov

| Reactants | Catalyst System | Product | Reference |

| Resorcinol, Aryl iodides | CuI, Picolinic acid | 3-(p-substituted aryloxy) phenols | mdpi.com |

| Resorcinol, Aryl halide | CuCl | m-Aryloxy phenols | mdpi.com |

| 4-Iodophenol, 3-Methoxyphenol | Copper | 3-(3,5-dichloro-4-hydroxyphenoxy)phenol | mdpi.com |

| Phenol, Aryl halide | CuO-NPs, KOH/Cs2CO3 | Aryl ether | mdpi.com |

Multicomponent Cyclocondensation Reactions for Pyrimidine (B1678525) Derivatives incorporating 2-Chloro-4-(trifluoromethyl)phenyl Moieties

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.net The Biginelli reaction, a well-known MCR, is a cornerstone for the synthesis of dihydropyrimidinones and their derivatives, which are precursors to various bioactive molecules. amazonaws.comnih.gov This approach is particularly valuable for incorporating the 2-chloro-4-(trifluoromethyl)phenyl moiety into pyrimidine-based structures.

Acid-catalyzed Cyclocondensation with N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide

A key strategy involves the acid-catalyzed cyclocondensation of N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide with an appropriate aldehyde and urea (B33335) or thiourea (B124793). researchgate.netjocpr.com This reaction, a variation of the Biginelli reaction, directly leads to the formation of tetrahydropyrimidine (B8763341) derivatives containing the desired 2-chloro-4-(trifluoromethyl)phenyl group. The use of an acid catalyst, such as hydrochloric acid, facilitates the condensation and subsequent cyclization steps. jocpr.comresearchgate.net The reaction mechanism is thought to proceed through the formation of an acyliminium ion intermediate, which then undergoes nucleophilic attack by the enolate of the β-ketoamide, followed by reaction with urea and cyclization.

Synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

A specific application of the acid-catalyzed cyclocondensation is the synthesis of a series of N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. researchgate.net This is achieved by reacting N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide with various substituted benzaldehydes and thiourea in the presence of an acid catalyst. researchgate.net The reaction yields a library of compounds with diverse substitutions on the phenyl ring at the 4-position of the tetrahydropyrimidine core. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Reference |

| N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide | Substituted benzaldehydes | Urea | Conc. HCl | N-(2-chloro-4-(trifluoromethyl)phenyl)-4-(substituted phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamide | jocpr.com |

| N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-3-oxopentanamide | Benzaldehydes | Urea | Acid | N-[2-chloro-4-(trifluoromethyl)phenyl]-2-oxo-4-(substituted phenyl)-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | researchgate.net |

| N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide | Substituted benzaldehydes | Thiourea | Conc. HCl | N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | researchgate.net |

Catalytic Approaches in the Synthesis of Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity. Transition metal catalysis is particularly important in the synthesis of derivatives of this compound.

Transition Metal Catalysis (e.g., Palladium, Copper) in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) is a key reaction for introducing nucleophiles onto an aromatic ring. While traditionally requiring harsh conditions or electron-withdrawing activating groups, transition metal catalysis has revolutionized this transformation. youtube.comnih.gov

Copper Catalysis: Copper-catalyzed Ullmann-type reactions are widely used for the formation of C-O bonds in the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. wikipedia.org Modern protocols utilize soluble copper catalysts with ligands such as diamines, acetylacetonate, or picolinic acid, which allow for milder reaction temperatures. wikipedia.orgnih.gov Copper nanoparticles have also emerged as efficient catalysts for these transformations. mdpi.com

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. These reactions often require electron-rich, bulky phosphine (B1218219) ligands to facilitate the insertion of palladium into the carbon-halogen bond. youtube.com Palladium catalysis can offer advantages over copper in terms of milder reaction conditions and substrate scope. youtube.com

Regioselectivity and Stereoselectivity in Synthetic Pathways to this compound Derivatives

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules to ensure the formation of the desired isomer.

In the synthesis of substituted aryloxy phenols via Ullmann coupling, regioselectivity can be influenced by the nature of the reactants and the catalyst system. For example, in the reaction of resorcinol with an aryl halide, the position of arylation on the resorcinol ring can be directed by the choice of catalyst and reaction conditions. mdpi.com

For multicomponent reactions like the Biginelli reaction, the regiochemistry is generally well-defined by the reaction mechanism, leading to a specific arrangement of the substituents on the pyrimidine ring. amazonaws.com However, when unsymmetrical starting materials are used, the potential for regioisomers exists, and careful control of the reaction conditions is necessary.

Stereoselectivity becomes a critical consideration when chiral centers are present or introduced during the synthesis. In the synthesis of tetrahydropyrimidine derivatives, if a chiral aldehyde or β-ketoamide is used, diastereomers can be formed. The development of stereoselective Biginelli reactions, using chiral catalysts or auxiliaries, is an active area of research to control the stereochemical outcome.

Mechanistic Investigations of Reactions Involving 2 Chloro 4 Trifluoromethyl Phenol

Elucidation of Reaction Mechanisms in Organic Synthesis

The unique structural features of 2-Chloro-4-(trifluoromethyl)phenol allow it to participate in a variety of organic reactions, including nucleophilic substitutions, oxidations, reductions, and halogenation/dehalogenation processes.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and this compound can act as a nucleophile through its hydroxyl group. libretexts.org The phenoxide ion, formed under basic conditions, is a potent nucleophile that can attack electrophilic centers. The reaction pathway, whether it proceeds through a concerted S_N2 mechanism or a stepwise S_N1 mechanism, is influenced by several factors including the solvent, the nature of the electrophile, and the reaction conditions. libretexts.orgnih.gov

For instance, in the synthesis of various derivatives, the phenoxide of this compound can displace a leaving group on an alkyl or acyl halide. The rate of these reactions is often dependent on the concentration of both the phenoxide and the electrophile, suggesting a bimolecular (S_N2) pathway. libretexts.org However, with certain substrates or under conditions that favor carbocation formation, a unimolecular (S_N1) mechanism may be observed. nih.gov The trifluoromethyl group, being strongly electron-withdrawing, can influence the nucleophilicity of the phenoxide and the stability of any potential intermediates.

Research into the nucleophilic substitution reactions of similar phenolic compounds, such as phenyl chloroformates, has shown that the reaction rates can be slow due to the initial-state stabilization by the phenoxy group. rsc.org However, the transition state is often highly associative, indicating significant bond formation between the nucleophile and the electrophile. rsc.org The table below summarizes key factors influencing nucleophilic substitution pathways.

| Factor | Influence on Reaction Mechanism |

| Solvent | Polar aprotic solvents generally favor S_N2 reactions, while polar protic solvents can facilitate S_N1 pathways by stabilizing carbocation intermediates. |

| Electrophile Structure | Primary and secondary alkyl halides typically favor S_N2, whereas tertiary halides are more prone to S_N1 reactions. |

| Leaving Group | A good leaving group is essential for both S_N1 and S_N2 reactions. |

| Nucleophile Concentration | The rate of S_N2 reactions is directly proportional to the nucleophile concentration, while the rate of S_N1 reactions is often independent of it. libretexts.org |

Oxidation and Reduction Mechanisms

The phenolic ring of this compound is susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opened products. The mechanism of oxidation can proceed through various pathways, including electron transfer processes, often initiated by chemical oxidants or electrochemical methods. The presence of the electron-withdrawing trifluoromethyl group can make the ring more resistant to oxidation compared to unsubstituted phenol (B47542).

Conversely, reduction reactions can also occur. While the aromatic ring is generally stable to reduction under mild conditions, the chloro substituent can be removed through reductive dehalogenation processes.

Halogenation and Dehalogenation Processes

The aromatic ring of this compound can undergo further halogenation at the vacant positions. The directing effects of the existing substituents (hydroxyl, chloro, and trifluoromethyl groups) will determine the regioselectivity of the electrophilic aromatic substitution reaction.

Dehalogenation, specifically the removal of the chlorine atom, is a significant reaction pathway. taylorandfrancis.com Reductive dehalogenation can be achieved using various reducing agents, such as zero-valent iron (ZVI). taylorandfrancis.com The mechanism is believed to involve the transfer of electrons from the metal surface to the chlorinated organic compound, leading to the cleavage of the carbon-chlorine bond and its replacement with a hydrogen atom in a process known as hydrogenolysis. taylorandfrancis.com This process is crucial for the environmental remediation of chlorinated pollutants. taylorandfrancis.com

Photochemical Degradation Mechanisms

The environmental fate of many organic compounds is determined by their susceptibility to photodegradation. This compound is a known photoproduct of the herbicide acifluorfen (B165780), and its own photochemical behavior is of interest. nih.gov

Photodegradation Pathways of Acifluorfen Leading to this compound as a Photoproduct

The herbicide acifluorfen, which has a diphenyl-ether structure, undergoes photodegradation to yield several by-products, including this compound. nih.gov The formation of this photoproduct involves the cleavage of the ether linkage in the acifluorfen molecule upon exposure to light. nih.gov Studies have identified this phenol as one of the key degradation products through techniques like mass spectrometry and nuclear magnetic resonance (NMR). nih.gov

Role of Excited States (Singlet and Triplet) and Free Radicals in Photoreactions

Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state. oup.comkit.edu Both singlet and triplet excited states can be involved in the subsequent chemical transformations. nih.gov Research on the photodegradation of acifluorfen has indicated that the process begins from a singlet excited state (S1) through a π,π* transition. nih.gov

The cleavage of bonds in the excited state can lead to the formation of free radicals. nih.govresearchgate.net These highly reactive species can then participate in a cascade of secondary reactions. In the case of acifluorfen's degradation, a radical mechanism has been proposed to be involved. nih.gov The role of free radicals is a common feature in the photochemistry of many organic molecules, leading to a variety of products. researchgate.net

The table below outlines the key species and processes in the photochemical degradation of acifluorfen.

| Species/Process | Role in Photodegradation |

| Acifluorfen | The parent compound that absorbs light. |

| Singlet Excited State (S1) | The initial excited state from which the photodegradation of acifluorfen begins. nih.gov |

| Triplet Excited State (T1) | Another possible excited state, though studies suggest the singlet state is the primary initiator for acifluorfen. nih.gov |

| Free Radicals | Highly reactive intermediates formed during the photochemical process, driving the degradation pathway. nih.gov |

| This compound | A stable photoproduct resulting from the cleavage of the acifluorfen molecule. nih.gov |

Mechanistic Aspects of Biological Activity and Molecular Interactions

Enzyme Inhibition Mechanisms

Molecular Docking Studies to Predict Binding Modes with Biological Targets

Similarly, a comprehensive search for molecular docking studies involving this compound did not yield any specific research. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand the binding mode of a ligand to its protein target. Despite the potential utility of this approach in elucidating the biological activity of this compound, no published studies employing this technique for this specific compound were found. Therefore, there is no available data to present on its predicted binding modes with any biological targets.

While the metabolism of certain pesticides may result in the formation of this compound, the mechanistic details of the enzymatic processes involved and the subsequent interactions of this metabolite are not well-documented in the available literature. mdpi.commdpi.com

Applications of 2 Chloro 4 Trifluoromethyl Phenol in Chemical Science and Technology

Organic Synthesis Intermediate and Building Block

As a functionalized aromatic compound, 2-chloro-4-(trifluoromethyl)phenol serves as a key intermediate and building block in organic synthesis. acs.orgprobechem.com Chemical suppliers categorize it as a fluorinated building block, highlighting its utility in introducing the trifluoromethylphenoxy moiety into larger molecules. probechem.com Its phenol (B47542) hydroxyl group allows for a range of reactions, while the electron-withdrawing nature of the trifluoromethyl group and the chlorine atom influences the reactivity of the aromatic ring. acs.org

The incorporation of fluorine atoms into organic molecules can significantly enhance properties such as lipophilicity and metabolic stability. tiktok.com this compound is a crucial starting material for creating more complex fluorinated molecules that are staples in pharmaceutical and agrochemical research. acs.org Beyond pharmaceuticals and agrochemicals, this compound is also utilized in materials science. acs.org It is incorporated into the structure of polymers and coatings to improve their thermal stability and chemical resistance, demonstrating its role in the development of advanced materials. acs.org

A primary application of this compound is in the synthesis of diaryl ethers. The phenolic hydroxyl group can be deprotonated by a base, such as potassium carbonate, to form a phenoxide. This nucleophile then reacts with an activated aryl halide in a nucleophilic aromatic substitution (SNAr) reaction to form a diaryl ether linkage.

For instance, it reacts with 2-chloro-4-nitropyridine (B32982) in the presence of potassium carbonate in dimethylformamide (DMF) to produce 2-Chloro-4-(2-chloro-4-trifluoromethyl-phenoxy)-pyridine. This reaction proceeds by stirring the components first at room temperature and then heating to 80°C. Similarly, it is a precursor for other diaryl ether structures, such as 4-(2-chloro-4-trifluoromethylphenoxy)phenol and 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene, which are themselves intermediates for other target molecules.

GPR40 (Free Fatty Acid Receptor 1) is a target for type II diabetes therapies, and agonists like MK-2305 have been developed to stimulate glucose-dependent insulin (B600854) secretion. While the 2-chloro-4-(trifluoromethyl)phenoxy substructure is present in many complex molecules, a reported efficient, five-step asymmetric synthesis of MK-2305 does not utilize this compound as a starting material. acs.org Instead, the synthesis begins with the SNAr displacement of 3-chloro-4-fluorobenzotrifluoride (B1360330) with resorcinol (B1680541) to generate the key phenoxy phenol intermediate. acs.org This highlights that while this compound is a versatile building block for this chemical motif, alternative synthetic strategies exist for specific complex targets.

This compound is an important intermediate in the production of several key agrochemicals. Its structural motif is found directly within the fungicide Flufenoxystrobin. The chemical name for Flufenoxystrobin is methyl (2E)-2-(2-{[2-chloro-4-(trifluoromethyl)phenoxy ]methyl}phenyl)-3-methoxyprop-2-enoate, explicitly identifying the moiety derived from this phenol.

Furthermore, it is a documented intermediate in the synthesis of diphenyl ether herbicides, such as fomesafen (B1673529). A patent for the synthesis of fomesafen highlights this compound as a key intermediate, underscoring its industrial importance in the agrochemical sector.

Agrochemical Research and Development

The unique properties conferred by the trifluoromethyl group, such as increased stability and lipophilicity, make this compound a valuable component in the design of modern pesticides. acs.org It is widely used in research and development programs focused on creating new and effective crop protection agents. acs.org

The application of this compound is prominent in the development of both herbicides and fungicides. acs.org As noted previously, it is a key building block for the diphenyl ether herbicide fomesafen and the strobilurin fungicide flufenoxystrobin. The synthesis of such compounds often involves combining active substructures to create novel molecules with enhanced biological activity. The 2-chloro-4-(trifluoromethyl)phenoxy group is one such active substructure, which is incorporated into larger molecular frameworks, like pyrimidines, to screen for new fungicidal and herbicidal candidates. Its role as a precursor allows for the systematic modification of lead compounds to optimize their efficacy and spectrum of activity against various plant pathogens and weeds. acs.org

Studies on Herbicidal Activity of Phenoxyphenyl Derivatives

This compound serves as a crucial precursor in the synthesis of certain phenoxyphenyl derivatives, which are a class of compounds known for their potent herbicidal activity. These herbicides function by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), an essential enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen, causing rapid cell membrane disruption and plant death.

A prominent example is the synthesis of herbicides like Acifluorfen (B165780). In this process, this compound is reacted with other chemical intermediates to create the final diphenyl ether structure characteristic of this herbicide class. The presence of the trifluoromethyl group on the phenol ring is known to enhance the herbicidal efficacy of these compounds. chemimpex.com

Table 1: Examples of Herbicides Derived from this compound

| Herbicide Name | Chemical Structure | Mode of Action |

| Acifluorfen | 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid | Protoporphyrinogen oxidase (PPO) inhibitor |

Research in this area focuses on creating new analogues by modifying the structure of these phenoxyphenyl derivatives to improve selectivity, broaden the spectrum of controlled weeds, and manage the development of herbicide-resistant weed populations.

Investigation into the Environmental Fate of Pesticide Transformation Products

Investigating the environmental behavior of herbicides derived from this compound, such as Acifluorfen, is an important area of research. When these herbicides break down in soil and water, they can form a number of TPs. Historically, environmental monitoring focused primarily on the parent pesticide, but research has shown that this approach can significantly underestimate the total environmental presence and transport of the applied chemical. usgs.gov

Studies now aim to identify these TPs, understand their formation pathways, and evaluate their mobility and persistence in different environmental compartments. whiterose.ac.ukresearchgate.net For instance, research has found that TPs of some pesticides are detected more frequently and at higher concentrations in groundwater and streams than the original parent compounds. nih.govusgs.gov Therefore, a comprehensive risk assessment requires data on the fate and potential effects of these degradation products to protect water quality and non-target organisms. nih.govwhiterose.ac.uk

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, this compound is recognized as a key intermediate for creating structurally complex molecules with potential therapeutic applications. chemimpex.com Its distinct properties allow for its incorporation into novel compounds designed to interact with specific biological targets.

Intermediate in the Synthesis of Biologically Active Compounds and Pharmaceuticals

This compound is a valuable building block in organic synthesis, enabling the construction of more complex, biologically active molecules. chemimpex.comnih.gov The trifluoromethyl group often enhances metabolic stability and binding affinity of a molecule to its target protein, making it a desirable feature in drug design.

The synthesis process often involves using the phenol group as a handle for further chemical reactions, such as etherification or esterification, to link it to other molecular scaffolds. For example, derivatives like 2-chloro-4-(trifluoromethyl)phenylboronic acid are used in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form carbon-carbon bonds, a fundamental step in building the core structures of many pharmaceutical agents. researchgate.net This versatility allows chemists to generate libraries of diverse compounds for screening against various diseases. nih.govrsc.org

Research into Compounds with Potential Antimicrobial and Antiviral Activities

The structural motifs present in this compound are of significant interest in the development of new antimicrobial and antiviral agents. The compound itself is noted for its potent antimicrobial properties and its use in formulating disinfectants. chemimpex.com

Furthermore, the trifluoromethylphenyl group is a key component in the design of novel therapeutic agents. Research has shown that incorporating a trifluoromethyl group into heterocyclic structures, such as bithiazoles, can lead to compounds with broad-spectrum activity against both viruses and bacteria. nih.govrsc.org For instance, certain 4-trifluoromethyl bithiazole derivatives have demonstrated low micromolar activity against various viruses and exhibit antibacterial effects, including against resistant strains. nih.gov While these specific compounds may not be synthesized directly from this compound, this research underscores the value of its structural elements in designing molecules to combat infectious diseases, particularly in addressing the challenge of viral-bacterial co-infections. nih.gov

Exploration of Enzyme Inhibition, particularly Cytochrome P450 Enzymes

Cytochrome P450 (CYP450) is a superfamily of enzymes responsible for the metabolism of a vast majority of drugs and other xenobiotics. The inhibition of these enzymes can lead to significant drug-drug interactions. Compounds containing halogen atoms and trifluoromethyl groups are often investigated for their potential to interact with and inhibit CYP450 enzymes.

While direct studies on this compound are not extensively detailed in the provided results, research on structurally related compounds provides valuable insights. For example, certain polyphenols and other compounds containing phenol rings have been shown to inhibit CYP3A4 and CYP2C9, two of the most important drug-metabolizing enzymes. nih.gov Additionally, other complex molecules containing trifluoromethyl and chloro-substituted phenyl rings have been shown to modulate CYP450 activity. researchgate.net These findings suggest that this compound and its derivatives could potentially act as inhibitors of CYP450 enzymes. Such inhibition could be a mechanism for the antigenotoxic effects observed with some compounds, where the inhibition of P450 prevents the bioactivation of carcinogens. nih.gov

Table 2: Relevant Cytochrome P450 Enzymes in Drug Metabolism

| Enzyme | Function | Relevance |

| CYP3A4 | Metabolizes approximately 50% of clinical drugs. | Inhibition can lead to increased plasma levels of co-administered drugs. |

| CYP2C9 | Metabolizes important drugs including NSAIDs and warfarin. | Inhibition can cause significant adverse effects. nih.gov |

Development of G-protein-coupled Receptor Agonists

G-protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of modern medicines, treating a wide range of diseases including hypertension, pain, and metabolic disorders. nih.govnih.gov The development of new agonists (activators) for these receptors is a major focus of drug discovery.

The process of discovering new GPCR agonists often involves screening large libraries of diverse chemical compounds. Building blocks like this compound are used to create these libraries. The goal is to synthesize novel molecules that can selectively bind to and activate a specific GPCR, thereby initiating a desired intracellular response. nih.gov For example, dual- and tri-agonists targeting receptors like the glucagon-like peptide-1 receptor (GLP-1R) are being developed for diseases such as type 2 diabetes and obesity. nih.gov While a specific GPCR agonist containing the this compound moiety is not identified in the search results, its utility as a synthetic intermediate makes it a relevant component in the broader effort to discover and develop new drugs targeting this important receptor class.

Synthesis of Thiazole (B1198619) Derivatives for Medicinal Applications

This compound serves as a valuable intermediate in the synthesis of complex organic molecules, including those with potential medicinal applications. chemimpex.com The thiazole ring is a prominent structural motif in a variety of medicinally active compounds, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and anti-Alzheimer properties. nih.gov

The synthesis of thiazole derivatives often involves the reaction of an α-haloketone with a source of thiocarbonyl, such as thiourea (B124793) or a thioamide. While direct synthesis from this compound requires its conversion into a suitable reactive intermediate, its structural features—a halogenated and trifluoromethyl-substituted phenyl ring—make it an attractive starting point for creating novel thiazole-based compounds. The process would typically involve leveraging the phenol group to introduce a side chain that can be subsequently cyclized to form the desired thiazole heterocycle. The resulting derivatives, incorporating the 2-chloro-4-(trifluoromethyl)phenyl moiety, are then evaluated for their potential as therapeutic agents.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, these studies involve systematically modifying the chemical structure and evaluating how these changes affect their efficacy. Quantitative structure-activity relationships (QSAR) for halogenated phenols often correlate biological response with key molecular descriptors. nih.gov

Two primary parameters used in these analyses are:

Hydrophobicity (log K_ow_): The log of the 1-octanol/water partition coefficient, which measures the compound's lipophilicity.

Electronic Effects (pKa or Hammett constants): These parameters quantify the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring.

A general model for the biological activity of substituted phenols can be expressed by equations that link these physicochemical properties to the observed biological response. nih.gov For instance, an increase in hydrophobicity or the electron-withdrawing strength of substituents can significantly alter the compound's interaction with biological targets. nih.gov Researchers synthesize a series of analogs by varying the substituents on the 2-chloro-4-(trifluoromethyl)phenyl scaffold and then measure their biological activity to build a predictive QSAR model.

Table 1: Illustrative SAR Data for Hypothetical Derivatives of this compound

| Derivative | Modification | log K_ow | pKa | Predicted Biological Activity (Log BR) |

| Parent Compound | This compound | 3.50 | 7.5 | Baseline |

| Analog 1 | Addition of a methyl group | 4.00 | 7.8 | Increased |

| Analog 2 | Removal of the chloro group | 2.80 | 8.2 | Decreased |

| Analog 3 | Replacement of chloro with bromo | 3.75 | 7.4 | Increased |

| Analog 4 | Addition of a second chloro group | 4.20 | 7.1 | Significantly Increased |

Note: This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data.

Material Science Applications

The unique combination of a chlorinated and a trifluoromethylated aromatic ring gives this compound properties that are highly desirable in material science. chemimpex.com

The compound serves as a building block in the synthesis of new, high-performance materials. chemimpex.com Its rigid phenolic structure and the presence of polar, electronegative groups make it a candidate for the development of novel polymers with tailored thermal and mechanical properties. The unique electronic and structural characteristics of the molecule also suggest its potential utility in the field of liquid crystals, where molecular shape and polarity are critical. Furthermore, halogenated organic compounds are widely used as flame retardants. The chlorine content of this compound makes it a precursor or component for creating flame-retardant materials, which are essential for improving the safety of electronics, textiles, and building materials.

Environmental Science and Monitoring

While beneficial in industrial applications, the release of chlorophenols into the environment is a significant concern due to their persistence and toxicity. nih.govresearchgate.net

This compound is relevant in environmental science primarily as a member of the chlorophenol class of pollutants. chemimpex.com Chlorophenols are recognized as ubiquitous and recalcitrant environmental contaminants that can originate from industrial waste, the degradation of pesticides, and other sources. nih.govresearchgate.net Their persistence in soil and water ecosystems and their potential for bioaccumulation pose risks to environmental and public health. researchgate.net

Research in this area focuses on two main goals: monitoring the presence and impact of these pollutants and developing effective strategies for their removal. chemimpex.com One promising degradation strategy is biological co-metabolism, where microorganisms break down the toxic compound in the presence of a more easily digestible carbon source. mdpi.com Studies on related compounds like 2,4,6-trichlorophenol (B30397) have shown that microbial sludge can effectively degrade the pollutant, although the efficiency is sensitive to factors like concentration and temperature. mdpi.com For example, excessively high concentrations of the pollutant can inhibit the activity of the degrading microbes. mdpi.com These findings are critical for developing bioremediation techniques to treat industrial effluents and contaminated sites containing halogenated phenols.

Table 2: Research Findings on the Degradation of a Related Chlorophenol (2,4,6-TCP)

| Parameter | Condition | Observation | Reference |

| Pollutant Concentration | >300 mg COD/L | Significant inhibition of degradation | mdpi.com |

| Degradation Capacity | Floccular Sludge | Maximum degradation of 240 mg/L | mdpi.com |

| Temperature | 28 °C | Optimal degradation activity | mdpi.com |

| Temperature | 40 °C | Initial rate is fast, but slows significantly later | mdpi.com |

Note: This table presents data for 2,4,6-trichlorophenol, which serves as a model for understanding the environmental degradation of chlorophenols.

Studies on Environmental Degradation and Remediation

The environmental persistence and degradation of chlorophenols and their derivatives are significant areas of research due to their classification as persistent environmental pollutants. nih.gov These compounds are introduced into the environment primarily through industrial waste and agricultural applications. nih.gov The biodegradability of chlorophenols is influenced by the number and position of chlorine atoms on the aromatic ring. frontiersin.org

While specific studies focusing solely on the biodegradation of this compound are not extensively detailed in the provided search results, the degradation of similar chlorinated phenolic compounds provides valuable insights. For instance, the biodegradation of 2-chlorophenol (B165306) (2-CP) and 2,4-dichlorophenol (B122985) (2,4-DCP) has been studied in various bacteria. nih.gov In many cases, the degradation pathway involves the initial dehalogenation of the phenol. nih.gov For example, anaerobic degradation of 2-CP can proceed through reductive dehalogenation to phenol, which is then further broken down. nih.gov

The degradation of chlorophenols is often initiated by monooxygenase enzymes, which catalyze the hydroxylation of the aromatic ring, leading to intermediates that can be further processed by the cell. nih.gov For instance, the degradation of 2-chloro-4-nitrophenol (B164951) (2C4NP) by Cupriavidus sp. involves a two-component FAD-dependent monooxygenase that converts 2C4NP to 1,2,4-benzenetriol. nih.gov This intermediate then undergoes ring cleavage by a dioxygenase. nih.gov

Remediation strategies for chlorophenol-contaminated sites often employ bioremediation, which utilizes the metabolic capabilities of microorganisms to break down these pollutants. nih.govresearchgate.net The effectiveness of bioremediation can be influenced by environmental factors such as pH, temperature, and the presence of other nutrients. researchgate.netnih.gov For example, the degradation of 2C4NP by Cupriavidus sp. CNP-8 was observed over a temperature range of 20 to 40 °C and a pH range of 5 to 10. researchgate.net Furthermore, advanced oxidation processes (AOPs) are also employed for the removal of chlorophenols from aqueous solutions. mdpi.com

Analysis of Photoproducts in Environmental Matrices

The photochemical degradation of halogenated phenols, including those with trifluoromethyl groups, is an important environmental transformation pathway. nih.gov Studies on the photolysis of trifluoromethylphenols have shown that the degradation rates are pH-dependent, with higher rates observed at higher pH levels. nih.gov For instance, the direct photolysis rate constant for 2-(trifluoromethyl)phenol (B147641) was significantly higher at pH 10 compared to pH 7 and pH 5. nih.gov

During the photolysis of compounds containing the Ar-CF3 motif, the formation of trifluoroacetic acid (TFA) has been observed. nih.gov The photolysis of 4-(trifluoromethyl)phenol (B195918), a compound structurally related to this compound, has been shown to produce TFA. nih.gov This suggests that the trifluoromethyl group can be cleaved from the aromatic ring during photochemical degradation.

The analysis of photoproducts is crucial for understanding the complete environmental fate of the parent compound. Techniques such as 19F-NMR spectroscopy, combined with chromatography and mass spectrometry, are powerful tools for tracking the formation of fluorinated photoproducts. nih.gov In studies of related compounds, fluoride (B91410) has been identified as a major degradation product under various photolytic conditions. nih.gov

The table below summarizes the photolysis rate constants for a representative trifluoromethylphenol at different pH values, illustrating the influence of environmental conditions on degradation.

| pH | Direct Photolysis Rate Constant (h⁻¹) |

| 5 | 3.52 ± 0.07 |

| 7 | 26.4 ± 0.64 |

| 10 | 334.1 ± 93.45 |

| Data for 2-(trifluoromethyl)phenol from a study on the photolysis of fluorinated phenols. nih.gov |

This data underscores the importance of pH in the environmental persistence of such compounds.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-(trifluoromethyl)phenol in laboratory settings?

- Methodological Answer : A common approach involves sequential functionalization of phenol derivatives. For example:

Chlorination : Introduce chlorine at the 2-position via electrophilic substitution using Cl₂/FeCl₃.

Trifluoromethylation : Use Umemoto’s reagent or CF₃Cu to install the trifluoromethyl group at the 4-position under controlled conditions.

Reaction monitoring via TLC or GC-MS is critical to avoid over-substitution. Purification typically involves column chromatography (silica gel, hexane/EtOAc) .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄ClF₃O | |

| Boiling Point | 66°C (lit.) |

Q. How should researchers safely handle this compound to minimize exposure risks?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and closed-system processing.

- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. For aerosolized particles, NIOSH-approved N95 respirators are recommended.

- Emergency Measures : Immediate decontamination with soap/water for skin contact; eye wash stations must be accessible. Avoid water jets for spill containment (use vermiculite) .

Q. What are the key physicochemical properties of this compound critical for experimental design?

- Methodological Answer : Solubility, stability, and reactivity dictate experimental setups:

- Solubility : Sparingly soluble in water (0.1 g/L at 25°C); miscible in DCM, THF, and DMSO.

- Stability : Degrades above 200°C; store under inert gas (N₂/Ar) at 4°C.

- pKa : ~8.2 (phenolic OH), influencing reactivity in alkaline conditions .

Q. Which analytical methods are recommended for purity assessment of this compound?

- Methodological Answer :

- GC-MS : Quantify purity using a DB-5 column (30 m × 0.25 mm) with He carrier gas (1 mL/min).

- HPLC : C18 column, gradient elution (ACN/H₂O + 0.1% TFA), UV detection at 254 nm.

- ¹H/¹³C NMR : Confirm structural integrity (e.g., phenolic proton at δ 9.8–10.2 ppm) .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- HSQC/HMBC NMR : Resolve regiochemical ambiguities in substituted derivatives by correlating ¹H-¹³C couplings.

- X-ray Crystallography : Definitive structural confirmation for crystalline derivatives.

- IR Spectroscopy : Monitor OH stretching (3200–3600 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) to track functional group modifications .

Q. How can conflicting toxicity data for chlorophenols be reconciled when assessing this compound's biological impact?

- Methodological Answer :

- In Vitro Assays : Use HepG2 cells for cytotoxicity screening (IC₅₀) and Ames test for mutagenicity.

- In Vivo Models : Zebrafish embryos (FET test) evaluate developmental toxicity.

- Mechanistic Studies : ROS quantification (DCFH-DA assay) and CYP450 inhibition assays clarify metabolic pathways. Discrepancies may arise from differential CF₃ group reactivity compared to other chlorophenols .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : The electron-withdrawing Cl and CF₃ groups activate the aromatic ring toward nucleophilic attack:

- Ortho/para Directors : CF₃ directs nucleophiles (e.g., amines) to the 5-position (para to Cl).

- Kinetic Studies : Monitor reaction rates via UV-Vis (λ = 280 nm) under varying pH (7–12).

- DFT Calculations : Predict regioselectivity using B3LYP/6-31G(d) basis sets .

Q. How does the presence of trifluoromethyl and chloro substituents influence the compound's environmental persistence and degradation pathways?

- Methodological Answer :

- Photodegradation : Use a solar simulator (UVB/UVA) to study half-life in aqueous media; CF₃ groups reduce hydrolysis rates.

- Microbial Degradation : Employ soil slurry assays with Sphingomonas spp. to track metabolite formation (e.g., chlorocatechols).

- LC-MS/MS : Identify stable intermediates like 2-chloro-4-(trifluoromethyl)quinone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.